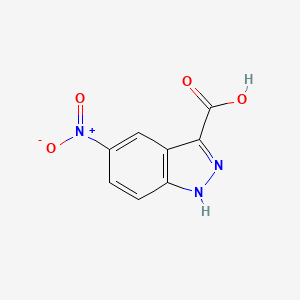

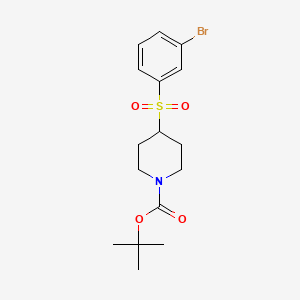

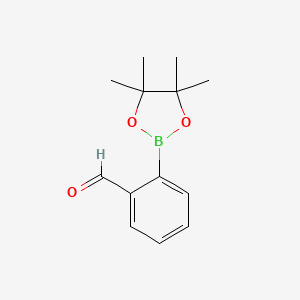

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

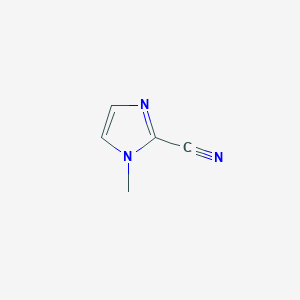

The compound “2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often starts from isonicotinic acid hydrazide . The treatment of 5 with 4-fluorobenzaldehyde or indol-3-carbaldehyde resulted in the formation of 4-[(arylmethylene)amino]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is almost planar, with the triazole and pyrimidine rings forming a dihedral angle of 2.9 (13)° . 1,2,4-Triazole exists in two tautomeric forms A and B in which 1 H -1,2,4-triazole ( A) is more stable than 4 H -1,2,4-triazole ( B) .Chemical Reactions Analysis

The reactions of 2, 5 and 7a with some primary and secondary amines in the presence of formaldehyde afforded the corresponding Mannich bases .Physical And Chemical Properties Analysis

1,2,4-Triazoles are the most stable compounds among azoles and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid .Scientific Research Applications

Antibiotic and Pesticide Recognition

One of the coordination polymers based on a derivative of 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid exhibits high sensitivity and a low detection limit in the recognition of antibiotics such as NZF, NFT, and FZD, and pesticide identification like DCN .

Anticancer Activity

The same coordination polymer has also demonstrated good anti-tumor activity toward tested glioma cells . Additionally, various 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer activity .

Chemotherapeutic Drugs

The 1,2,4-triazole motif is part of a large number of chemotherapeutic drugs. These drugs are useful for their anti-inflammatory, antidepressant, antiviral, antifungal, antimicrobial, anticancer properties, antitubercular activities, and analgesic activities .

Pharmacological Significance

The pharmacological significance of the 1,2,4-triazole-containing scaffolds is well-documented. The latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole have been highlighted in recent review articles .

Mechanism of Action

Target of Action

Triazole compounds, which include this compound, are known to bind with a variety of enzymes and receptors in biological systems . They show versatile biological activities due to their capability to form hydrogen bonds with different targets .

Mode of Action

It is known that the reaction of triazole compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with the simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

Triazole compounds are known to affect various biochemical pathways due to their ability to interact with different enzymes and receptors .

Result of Action

Triazole compounds are known to exhibit a range of biological activities, including cytotoxic activities .

Action Environment

The properties of triazole compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-9-7(3-6)12-4-10-11-5-12/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTXKDSUUOPOJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N2C=NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429007 |

Source

|

| Record name | 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |

CAS RN |

890095-26-8 |

Source

|

| Record name | 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methylene-1,4-dioxaspiro[4.5]decane](/img/structure/B1311411.png)

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1311436.png)